6-Chloroimidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride
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Overview
Description
6-Chloroimidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride is a heterocyclic compound that contains both nitrogen and chlorine atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloroimidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride typically involves the functionalization of the imidazo[1,2-b]pyridazine core. One common method includes the use of Grignard reagents for nucleophilic additions to 5-chloropyrazolo[1,5-a]pyrimidines. Another approach involves regioselective metalations using bases such as TMP2Zn·2MgCl2·2LiCl, followed by subsequent functionalizations with TMPMgCl·LiCl .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
6-Chloroimidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, zinc and magnesium organometallics, and bases such as TMP2Zn·2MgCl2·2LiCl. Reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Major Products
The major products formed from these reactions include various polysubstituted derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6-Chloroimidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 6-Chloroimidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can form hydrogen bonds with carboxyl groups in acidic conditions, which may weaken with decreasing hydrogen ion concentration. This interaction can affect various molecular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: Used as a fluorescent probe for pH detection.
3,6-Dichloro-4-(trifluoromethyl)pyridazine: Known for its use in medicinal chemistry.
2-Amino-6-fluorobenzothiazole: Utilized in the synthesis of pharmaceuticals.
Uniqueness
6-Chloroimidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride is unique due to its specific structural features and the presence of both chlorine and nitrogen atoms.
Properties
Molecular Formula |
C7H5Cl2N3O2 |
---|---|
Molecular Weight |
234.04 g/mol |
IUPAC Name |
6-chloroimidazo[1,2-b]pyridazine-8-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H4ClN3O2.ClH/c8-5-3-4(7(12)13)6-9-1-2-11(6)10-5;/h1-3H,(H,12,13);1H |
InChI Key |
SXDWGRGXELOJBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=N1)C(=CC(=N2)Cl)C(=O)O.Cl |
Origin of Product |
United States |
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